

Application Notes and Protocols: GSK6097608 in Combination with Anti-PD-1 Therapy

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Compound of Interest

Compound Name: Antitumor agent-96

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Introduction

GSK6097608 is a first-in-class monoclonal antibody that inhibits CD96, an immune checkpoint receptor expressed on T cells and Natural Killer (NK) cells.[1][2] Preclinical evidence suggests that blocking CD96 can enhance anti-tumor immunity, particularly when combined with anti-PD-1 therapy. This document provides an overview of the mechanism of action, preclinical data, and clinical trial design for the combination of GSK6097608 with the anti-PD-1 antibody dostarlimab.

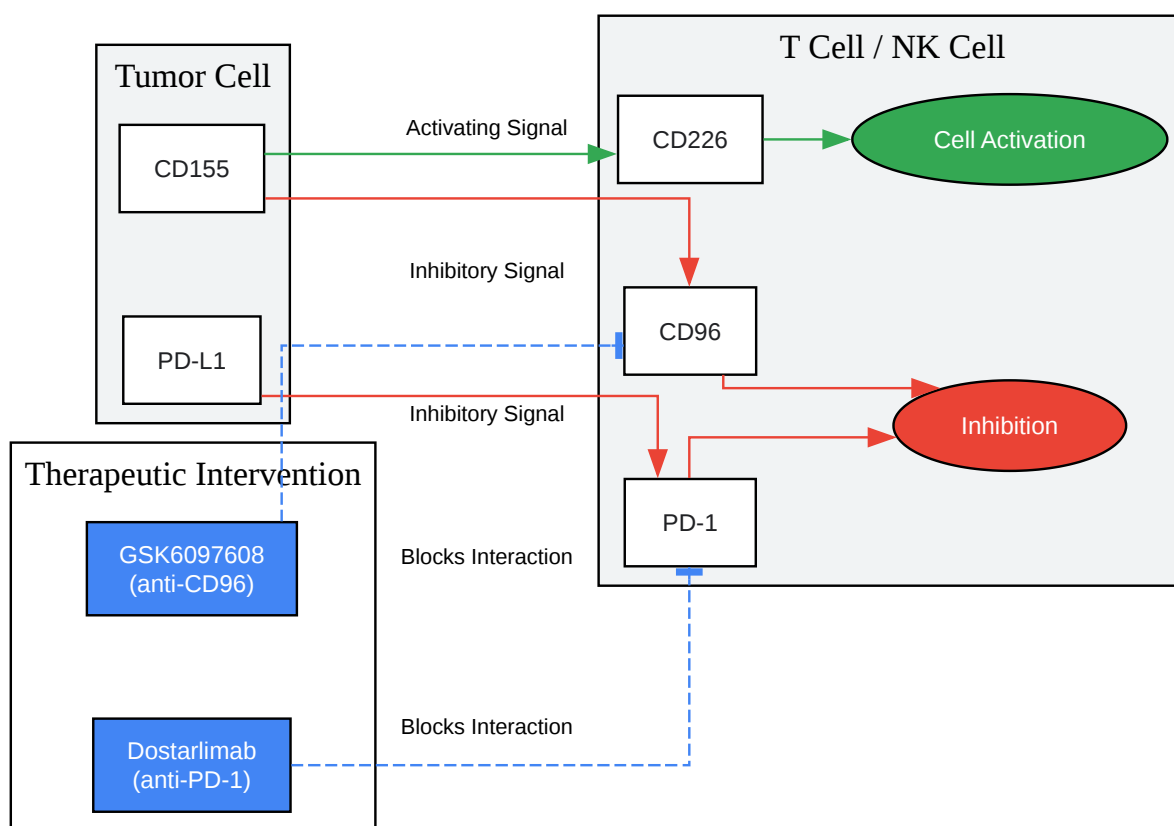
Mechanism of Action: A Dual Checkpoint Blockade

GSK6097608 targets CD96, a member of the immunoglobulin superfamily that acts as an inhibitory receptor on T and NK cells.[2] CD96 competes with the co-stimulatory receptor CD226 (also known as DNAM-1) for binding to their shared ligand, CD155 (also known as PVR), which is often upregulated on tumor cells.[3][4] By binding to CD155, CD96 suppresses the activation and effector functions of T and NK cells, thereby allowing tumor cells to evade immune surveillance.[3]

GSK6097608 blocks the interaction between CD96 and CD155.[5] This blockade is hypothesized to have a dual effect:

- Removal of an inhibitory signal: By preventing CD96 from engaging with CD155, the inhibitory signal to T and NK cells is removed.[2]
- Enhancement of a co-stimulatory signal: The blockade of CD96 allows for increased binding of the co-stimulatory receptor CD226 to CD155, leading to enhanced activation of T and NK cells.[3][5]

Anti-PD-1 therapy, with antibodies such as dostarlimab, works by blocking the interaction between the PD-1 receptor on T cells and its ligand, PD-L1, on tumor cells. This interaction also delivers an inhibitory signal to T cells. By combining GSK6097608 with an anti-PD-1 antibody, the aim is to simultaneously block two distinct inhibitory pathways, leading to a more robust and durable anti-tumor immune response.



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Diagram 1: GSK6097608 and Anti-PD-1 Combination Signaling Pathway

Preclinical Data

The rationale for combining GSK6097608 with anti-PD-1 therapy is supported by preclinical studies in syngeneic mouse tumor models.^[5] These studies have demonstrated that the dual blockade of CD96 and PD-1 can lead to enhanced anti-tumor efficacy compared to either agent alone.

One study utilized a mouse colon cancer model (MC-38) to evaluate the combination of anti-CD96 and anti-PD-1 antibodies.^[6] The key findings from this preclinical study are summarized in the tables below.

Table 1: Anti-Tumor Efficacy in MC-38 Mouse Model^[6]

Treatment Group	Mean Tumor Volume (mm ³) at Day 20	Tumor Growth Inhibition (%)
Isotype Control	~1800	-
Anti-CD96	~1700	~5%
Anti-PD-1	~800	~55%
Anti-CD96 + Anti-PD-1	~400	~78%

Table 2: Immune Cell Infiltration in Tumors^[6]

Treatment Group	CD8+ T cells / mm ²
Isotype Control	~100
Anti-PD-1	~250
Anti-CD96 + Anti-PD-1	~400

These preclinical results indicate that the combination of anti-CD96 and anti-PD-1 therapy significantly decreases tumor growth and enhances the infiltration of cytotoxic CD8+ T cells into the tumor microenvironment.^[6]

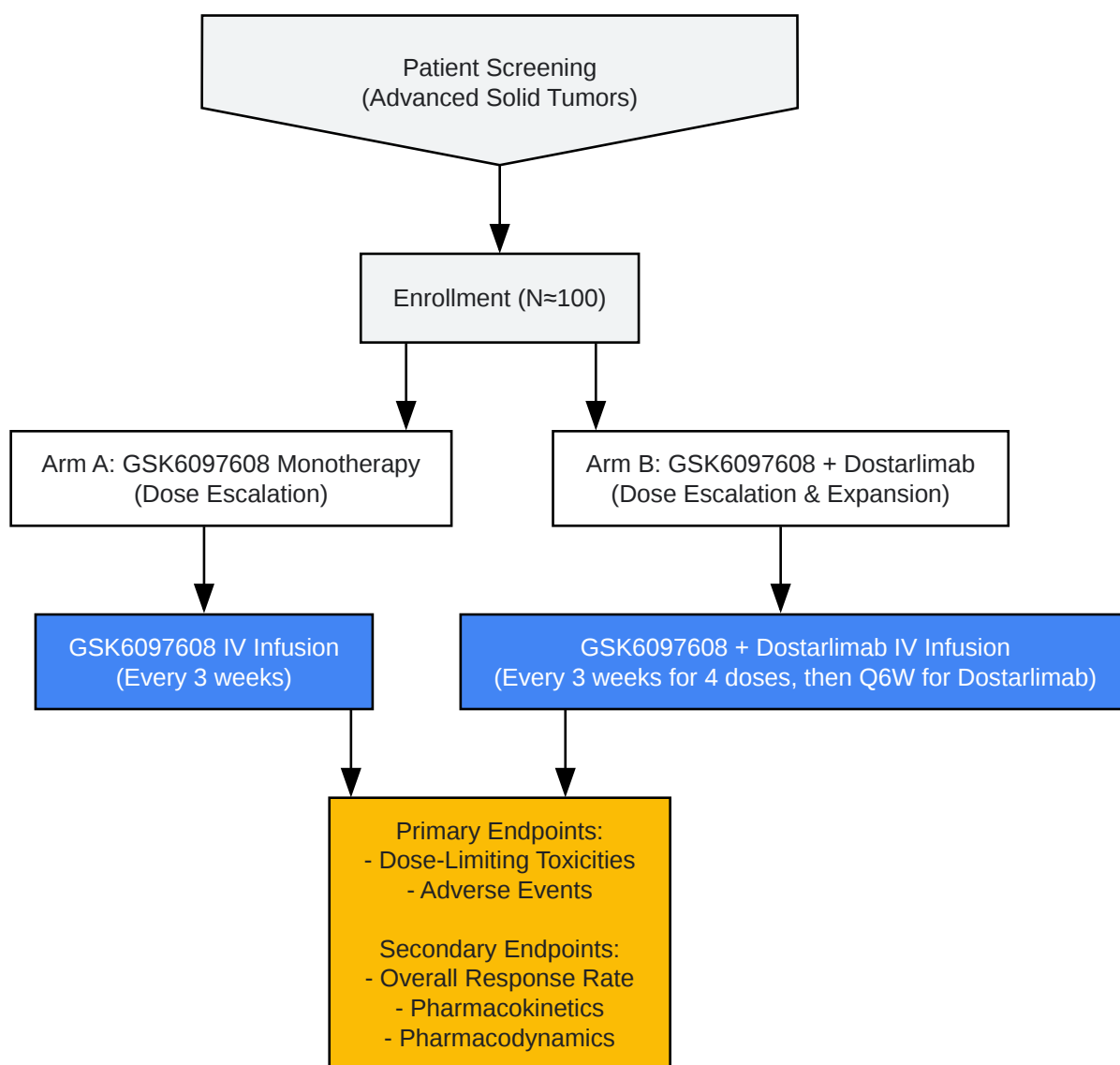
Clinical Trial Information: NCT04446351

A Phase 1, first-in-human, open-label clinical trial (NCT04446351) is currently underway to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of GSK6097608 as a monotherapy and in combination with the anti-PD-1 antibody dostarlimab.^{[5][7]}

Table 3: NCT04446351 Trial Overview^{[5][7]}

Parameter	Description
Trial Identifier	NCT04446351
Phase	Phase 1
Study Design	Open-label, non-randomized, dose-escalation and dose-expansion
Primary Objectives	To assess the safety and tolerability of GSK6097608 alone and in combination with dostarlimab. To determine the recommended Phase 2 dose.
Secondary Objectives	To evaluate the pharmacokinetics, pharmacodynamics, and preliminary clinical activity of the combination.
Patient Population	Adults with locally advanced, recurrent, or metastatic solid malignancies that have progressed after standard therapy. Prior anti-PD-1 therapy is allowed.
Interventions	- Arm A: GSK6097608 monotherapy (dose escalation) - Arm B: GSK6097608 (escalating doses) + Dostarlimab
Status	Active, not recruiting.

As of the last update, quantitative results from this trial have not been publicly released.



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Diagram 2: NCT04446351 Clinical Trial Workflow

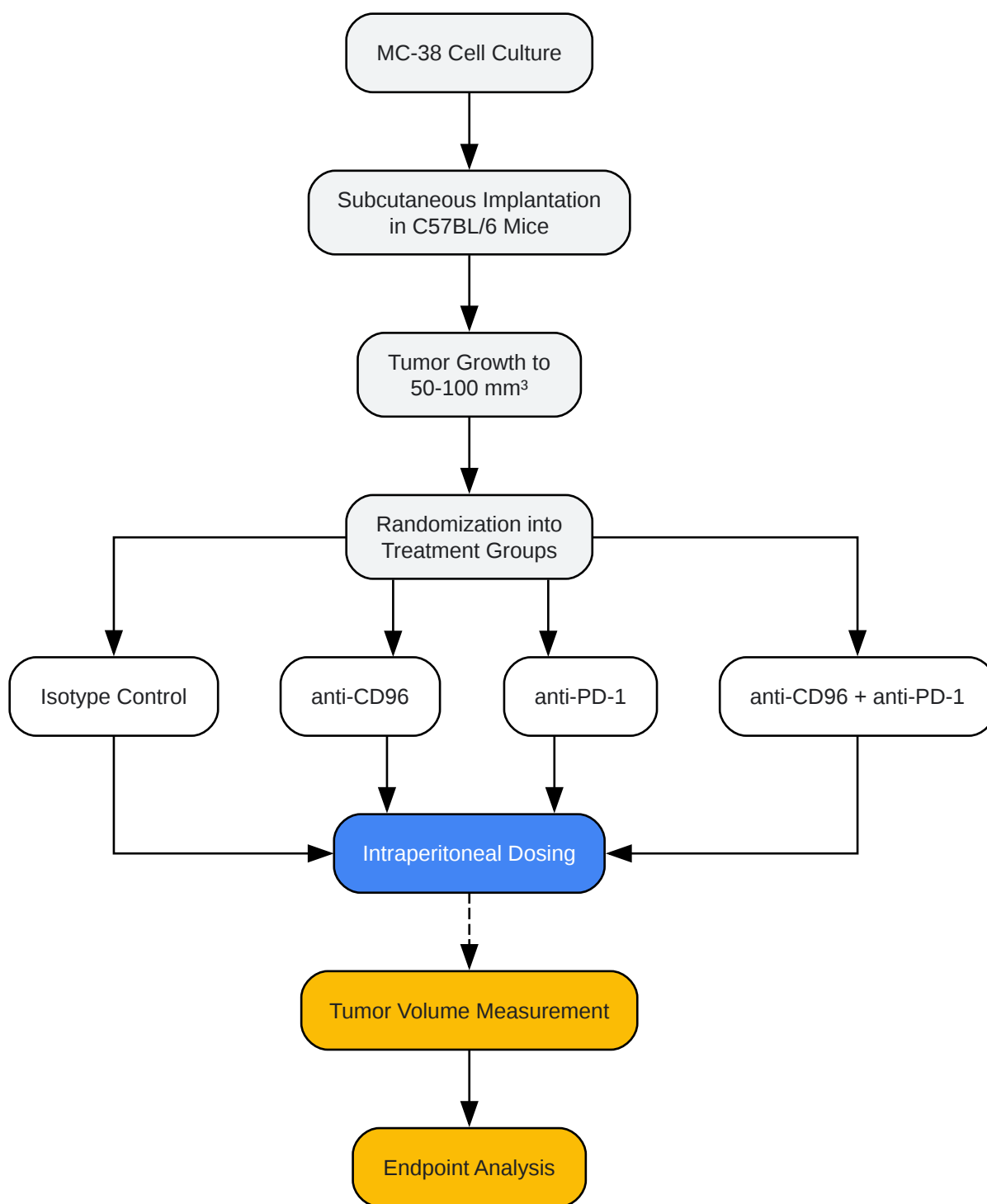
Experimental Protocols

The following are generalized protocols for key experiments relevant to the preclinical evaluation of GSK6097608 in combination with anti-PD-1 therapy.

In Vivo Mouse Tumor Model

This protocol describes a typical syngeneic mouse model to assess the anti-tumor efficacy of the combination therapy.

- Cell Culture: Maintain MC-38 colon carcinoma cells in appropriate culture medium.
- Tumor Implantation: Subcutaneously inject a suspension of MC-38 cells into the flank of C57BL/6 mice.
- Tumor Growth Monitoring: Measure tumor volume every 2-3 days using calipers.
- Treatment Groups: Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment groups:
 - Vehicle/Isotype control antibody
 - Anti-mouse CD96 antibody
 - Anti-mouse PD-1 antibody
 - Anti-mouse CD96 antibody + Anti-mouse PD-1 antibody
- Dosing: Administer antibodies via intraperitoneal injection at specified doses and schedules (e.g., twice weekly).
- Efficacy Endpoint: Monitor tumor growth until tumors reach a predetermined endpoint or for a specified duration. Euthanize mice if tumors become ulcerated or exceed size limits.
- Data Analysis: Plot mean tumor volume over time for each group and calculate tumor growth inhibition.



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Diagram 3: In Vivo Mouse Tumor Model Workflow

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol outlines the steps for isolating and analyzing immune cells from tumor tissue.

- **Tumor Excision and Dissociation:** Excise tumors from treated and control mice at the end of the in vivo study. Mechanically and enzymatically digest the tumors to obtain a single-cell suspension.
- **Leukocyte Isolation:** Enrich for leukocytes from the tumor cell suspension using density gradient centrifugation (e.g., Ficoll or Percoll).
- **Cell Staining:**
 - Perform a live/dead stain to exclude non-viable cells.
 - Block Fc receptors to prevent non-specific antibody binding.
 - Stain with a panel of fluorescently-conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1).
- **Flow Cytometry Acquisition:** Acquire stained cells on a flow cytometer.
- **Data Analysis:** Analyze the flow cytometry data to quantify the proportions and absolute numbers of different immune cell populations (e.g., CD8⁺ T cells, CD4⁺ T cells, NK cells) within the tumor microenvironment.

Conclusion

The combination of GSK6097608 and anti-PD-1 therapy represents a promising immunotherapeutic strategy. Preclinical data strongly support the rationale for this dual checkpoint blockade, demonstrating enhanced anti-tumor activity and increased infiltration of cytotoxic T cells. The ongoing Phase 1 clinical trial will provide crucial information on the safety and efficacy of this combination in patients with advanced solid tumors. The protocols provided herein offer a framework for researchers to further investigate the mechanisms and potential applications of this therapeutic approach.

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